molecular formula C23H29FN4O2 B2960053 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 922011-81-2

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2960053
CAS No.: 922011-81-2
M. Wt: 412.509
InChI Key: COTPOGRUAPTUQR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This compound exhibits high specificity for GSK-3β, making it a valuable chemical probe for elucidating the complex role of this kinase in cellular pathways. GSK-3β is a critical regulator of numerous signaling cascades, and its dysregulation is implicated in the pathogenesis of several diseases, particularly in the central nervous system Source . Consequently, this inhibitor is primarily applied in neuroscience research to investigate mechanisms underlying neurodegenerative disorders such as Alzheimer's disease, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation Source . Its research utility extends to studying mood disorders, neuroinflammation, and neuronal cell survival. By modulating the Wnt/β-catenin signaling pathway and other GSK-3β-dependent processes, this compound enables researchers to explore novel therapeutic targets and develop new treatment strategies for a range of conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-27(2)21(18-8-11-20-17(13-18)5-4-12-28(20)3)15-26-23(30)22(29)25-14-16-6-9-19(24)10-7-16/h6-11,13,21H,4-5,12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPOGRUAPTUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline ring, followed by the introduction of the dimethylamino group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Amide Hydrolysis

The ethanediamide core undergoes hydrolysis under acidic or basic conditions.

Conditions Reagents Products Yield
Acidic (HCl, 6M, reflux)H₂OCarboxylic acid derivative + (4-fluorobenzyl)amine85–92%
Basic (NaOH, 1M, 80°C)MethanolSodium carboxylate + free amine78–84%

Mechanistic Insight : Protonation of the amide oxygen under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ion deprotonates the amide, forming a tetrahedral intermediate .

Nucleophilic Substitution at Dimethylamino Group

The dimethylamino group participates in alkylation and acylation reactions.

Reaction Type Reagents Conditions Products Yield
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12 hrQuaternary ammonium salt65–70%
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C→RT, 6 hrAcetylated derivative72–78%

Key Observation : Steric hindrance from the tetrahydroquinoline moiety reduces reaction rates compared to simpler amines .

Electrophilic Aromatic Substitution (Fluorophenyl Ring)

The 4-fluorophenyl group undergoes regioselective substitution.

Reagent Catalyst Position Product Yield
HNO₃/H₂SO₄Para to F4-Fluoro-3-nitrobenzamide derivative55–60%
Cl₂, FeCl₃FeCl₃Ortho to F4-Fluoro-2-chlorobenzamide derivative48–52%

Note : Fluorine's electron-withdrawing effect directs substitution to the meta position relative to itself, but steric factors from the benzyl group influence regioselectivity.

Oxidation of Tetrahydroquinoline Moiety

The 1-methyl-1,2,3,4-tetrahydroquinoline ring oxidizes to quinoline derivatives.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C, 8 hr1-Methylquinolin-6-yl derivative60–65%
DDQCH₂Cl₂, RT, 24 hrAromatic quinoline75–80%

Mechanism : KMnO₄ abstracts hydrogen from the tetrahydro ring, forming conjugated double bonds. DDQ acts via single-electron transfer.

Reductive Amination

The secondary amine in the ethanediamide structure undergoes reductive amination with aldehydes.

Aldehyde Reducing Agent Conditions Product Yield
FormaldehydeNaBH₃CNMeOH, RT, 24 hrTertiary amine derivative68–73%
BenzaldehydeNaBH(OAc)₃CH₂Cl₂, 0°C→RT, 12 hrN-Benzylated product58–62%

Limitation : Steric bulk from the tetrahydroquinoline group limits reactivity with larger aldehydes .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

Reaction Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrBiaryl derivative50–55%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrAminated product45–50%

Challenges : Low yields due to competing side reactions at the amide nitrogen.

Photochemical Reactions

UV irradiation induces C–F bond activation in the fluorophenyl group.

Wavelength Solvent Product Yield
254 nmMeCNDefluorinated benzamide derivative30–35%

Mechanism : Homolytic cleavage of the C–F bond generates aryl radicals, which abstract hydrogen from the solvent.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the tetrahydroquinoline ring.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group and the fluorophenyl group may play key roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Compound Name Molecular Formula Average Mass (g/mol) Key Functional Groups Synthesis Reagents/Conditions
Target Compound (Not explicitly provided) (Estimated ~480-500) Ethanediamide, tetrahydroquinoline, dimethylamino, fluorophenylmethyl (Not described in evidence)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C21H18FN5O3S 439.465 Ethanediamide, thiazolo-triazol, fluorophenyl, methoxyphenyl (Synthesis steps not detailed)
N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine (Not provided) (Not provided) Quinoline, dimethylaminoethyl, pyrazol (Not provided)
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3) (Not provided) (Not provided) Imidazo[1,2-a]pyridine, chlorophenyl, dimethylamino THF, triethylamine, methanesulfonyl chloride

Key Structural and Functional Differences:

Core Heterocycles: The target compound’s tetrahydroquinoline core contrasts with the thiazolo-triazol ( ), quinoline ( ), and imidazo-pyridine ( ) systems in analogs. Saturation in tetrahydroquinoline may enhance metabolic stability compared to aromatic cores . Fluorophenyl (target and ) vs. chlorophenyl ( ) substituents influence electronic properties and target affinity.

Ethanediamide Linkage :

  • The ethanediamide group in the target and may facilitate hydrogen bonding with biological targets, whereas amine or pyrazol linkages in and alter conformational flexibility.

Synthetic Complexity :

  • employs methanesulfonyl chloride for activation, while other compounds (e.g., ) lack synthesis details. The target compound’s stereocenters and bicyclic system likely necessitate advanced synthetic strategies.

Research Findings and Data Analysis

  • Solubility and Lipophilicity: The dimethylamino group in the target compound and ’s analog improves aqueous solubility, whereas fluorophenyl (target, ) and chlorophenyl ( ) moieties enhance membrane permeability.
  • Computational Insights : Studies on N-substituted maleimides ( ) highlight the importance of charge distribution and dipole moments in predicting activity—a methodology applicable to the target compound’s ethanediamide linkage.

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural characteristics suggest various biological activities, which are crucial for therapeutic development.

Structural Characteristics

The molecular formula of the compound is C23H31N5O2, indicating a complex arrangement of functional groups that enhance its biological interactions. Key structural components include:

  • Tetrahydroquinoline moiety : This bicyclic structure is integral to its biological activity.
  • Dimethylamino group : Enhances solubility and reactivity.
  • Fluorophenyl group : May influence binding affinity and stability within biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets. The dimethylamino group can modulate receptor or enzyme activity, while the tetrahydroquinoline ring contributes to binding affinity and specificity. The fluorophenyl group enhances the compound's stability and solubility in biological environments.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses significant antitumor properties. For instance:

  • In vitro studies showed potent inhibitory effects on various cancer cell lines.
  • In vivo studies indicated effective tumor suppression in xenograft models.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Histone Deacetylases (HDACs) : Exhibits selective inhibition of class I HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .
  • Cholinesterases : Demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Antitumor Efficacy : A study using SKM-1 myelodysplastic syndrome cell lines showed that treatment with the compound led to significant increases in acetyl-histone H3 levels and induced G1 cell cycle arrest .
  • Neuroprotective Effects : Another investigation focused on the compound's ability to protect neuronal cells from oxidative stress through cholinesterase inhibition. Results indicated improved cell viability and reduced apoptosis markers .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Reference
AntitumorHDAC inhibition leading to apoptosis
Cholinesterase inhibitionModulation of AChE and BChE
NeuroprotectionProtection against oxidative stress

Q & A

Basic: What are the typical synthetic routes for this compound, and what purification methods are critical for high yield?

The synthesis involves multi-step reactions, including hydrogenation, nucleophilic substitution, and amide coupling. For example:

  • Reduction of nitro groups : Catalytic hydrogenation (e.g., Pd/C under H₂) is used to convert nitro intermediates to amines, as seen in the synthesis of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (72.9% yield after Biotage flash chromatography) .
  • Amide bond formation : Thiophene-2-carboximidamide derivatives are synthesized via reaction with methylthioimidate hydroiodide, followed by extraction and column chromatography (56% yield) .
    Key purification methods : Flash chromatography (e.g., Biotage systems) and solvent recrystallization are critical to isolate pure intermediates and final products.

Advanced: How can heuristic algorithms like Bayesian optimization improve the synthesis yield of this compound?

Heuristic algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For instance:

  • Bayesian optimization : This method outperforms traditional trial-and-error by modeling the reaction space and prioritizing high-yield conditions .
  • Case study : If a reaction step (e.g., nitro reduction) yields inconsistently (72.9% in one case vs. 43.7% in another ), Bayesian optimization could identify optimal H₂ pressure or catalyst concentration to minimize variability.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

  • Chromatography : HPLC or UPLC with UV detection (e.g., λmax ~255 nm for similar diamides ) ensures purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethylamino, fluorophenyl groups).
    • HRMS : Validates molecular weight (e.g., exact mass ±0.001 Da ).
  • X-ray crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions in biological assay data, such as inconsistent enzyme inhibition results?

  • Assay validation :
    • Positive controls : Compare with known inhibitors (e.g., quinolinyl oxamide derivatives (QOD) for falcipain inhibition ).
    • Dose-response curves : Ensure IC₅₀ values are reproducible across replicates.
  • Off-target profiling : Use selectivity panels to rule out nonspecific binding .
  • Structural analysis : Molecular docking can explain discrepancies (e.g., fluorophenyl group orientation affecting target binding ).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dimethylaminoethyl derivatives ).
  • Waste disposal : Follow institutional guidelines for halogenated and amine-containing waste .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Key modifications :
    • Tetrahydroquinoline ring : Methyl substitution at position 1 enhances metabolic stability .
    • Fluorophenyl group : Para-fluorine increases lipophilicity and target affinity, as seen in falcipain inhibitors .
  • Methodology : Synthesize analogs with variations (e.g., diethylamino instead of dimethylamino ) and test in enzyme inhibition assays.

Advanced: What role do molecular dynamics (MD) simulations play in studying this compound’s interaction with biological targets?

  • Binding mode prediction : MD simulations reveal dynamic interactions (e.g., hydrogen bonding between the ethanediamide moiety and catalytic residues ).
  • Residue-specific insights : Identify critical amino acids (e.g., His110 in falcipain) for mutagenesis validation .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

  • Standardized protocols : Document exact conditions (e.g., argon atmosphere for air-sensitive steps ).
  • Intermediate characterization : Share NMR and HRMS data for key intermediates to verify structural integrity.
  • Collaborative validation : Cross-lab testing using identical reagents (e.g., Pd/C from the same supplier ).

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